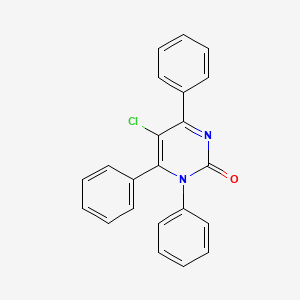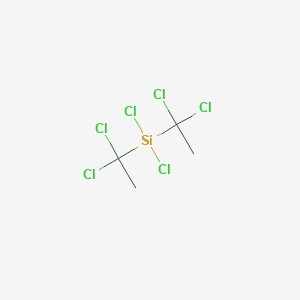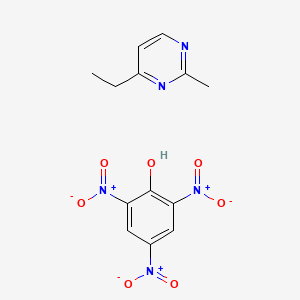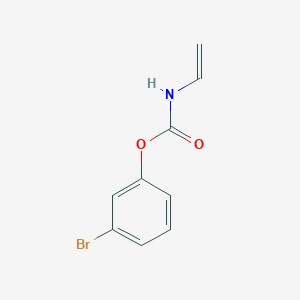![molecular formula C15H27O3PSi B14389576 Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate CAS No. 87762-61-6](/img/structure/B14389576.png)
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl-substituted ethyl chain, which is further modified with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable phenyl-substituted ethyl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the halide, leading to the formation of the phosphonate ester.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation can yield the desired phosphonate compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphonate group can yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions can lead to the formation of various phosphonate esters with different substituents.
Scientific Research Applications
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate moiety can mimic phosphate groups, allowing the compound to interact with enzymes and proteins that recognize phosphorylated substrates. This interaction can modulate the activity of these enzymes and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl phenylphosphonate: Lacks the trimethylsilyl group, making it less sterically hindered.
Diethyl [2-phenylethyl]phosphonate: Similar structure but without the trimethylsilyl group.
Diethyl [2-(trimethylsilyl)ethyl]phosphonate: Contains the trimethylsilyl group but lacks the phenyl substitution.
Uniqueness
Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate is unique due to the presence of both the phenyl and trimethylsilyl groups. The phenyl group provides aromatic character and potential for π-π interactions, while the trimethylsilyl group offers steric protection and influences the compound’s reactivity and solubility properties .
Properties
CAS No. |
87762-61-6 |
|---|---|
Molecular Formula |
C15H27O3PSi |
Molecular Weight |
314.43 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-2-phenylethyl)-trimethylsilane |
InChI |
InChI=1S/C15H27O3PSi/c1-6-17-19(16,18-7-2)15(20(3,4)5)13-14-11-9-8-10-12-14/h8-12,15H,6-7,13H2,1-5H3 |
InChI Key |
LVHMFXDKCXJUII-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC1=CC=CC=C1)[Si](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
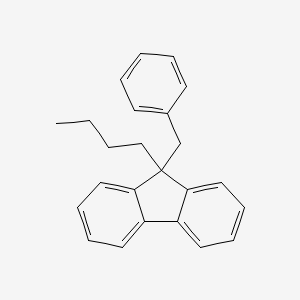
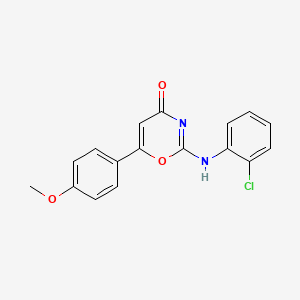
phosphanium chloride](/img/structure/B14389539.png)
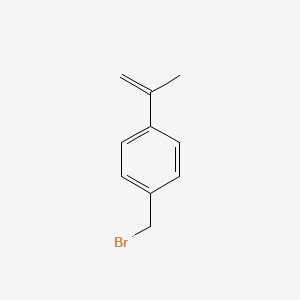
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)
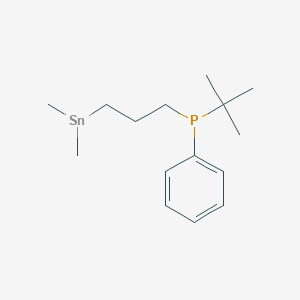
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
